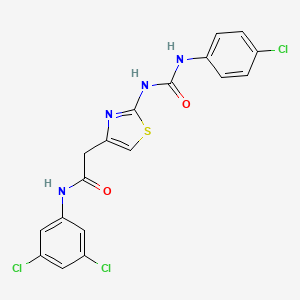

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZFFIXUISSPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Urea Derivative: Reacting 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

Thiazole Ring Formation: Condensation of the isocyanate with thioamide to form the thiazole ring.

Acetamide Formation: Reacting the thiazole derivative with 3,5-dichloroaniline in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.

Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and heat.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Thiazole-Based Derivatives

Key analogs include compounds 10a , 10b , and 10c from a 2013 Molecules study :

| Compound Name | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) | R₁ = 3-fluorophenyl, R₂ = H | C₂₅H₂₈FN₅O₃S | 498.2 | 87.7 |

| Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) | R₁ = 3,5-dichlorophenyl, R₂ = H | C₂₅H₂₆Cl₂N₅O₃S | 548.2 | 88.3 |

| Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) | R₁ = 3-chloro-4-fluorophenyl, R₂ = H | C₂₅H₂₆ClFN₅O₃S | 532.2 | 90.4 |

Key Observations :

Triazole-Based Analogs

A structurally related triazole derivative, 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (ChemSpider ID: 476485-82-2), provides a contrasting scaffold :

| Property | Target Compound (Thiazole) | Triazole Analog |

|---|---|---|

| Core Heterocycle | Thiazole | 1,2,4-Triazole |

| Substituents on Urea/Amide | 4-Chlorophenyl (urea), 3,5-dichlorophenyl (amide) | 4-Chlorophenyl (triazole), 3,5-dimethylphenyl (amide) |

| Molecular Weight | 461.74 g/mol | 476.49 g/mol |

| Key Functional Groups | Urea, acetamide, thiazole | Sulfanyl, acetamide, triazole |

Key Observations :

Pharmacological Potential

While specific activity data for the target compound are unavailable, structural trends suggest:

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

- Thiazole Ring : Contributes to stability and reactivity.

- Urea Linkage : Facilitates interactions with biological macromolecules.

- Chlorophenyl Moieties : Enhance biological activity through various mechanisms.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈Cl₂N₄O₃S |

| Molecular Weight | 406.9 g/mol |

| CAS Number | 921469-72-9 |

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving HepG2 hepatocellular carcinoma cells, it demonstrated an IC50 value of approximately 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM). The compound was found to induce G2/M phase arrest and early-stage apoptosis in these cells, suggesting a potent anticancer mechanism .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A series of derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In particular, compounds derived from similar thiazole structures exhibited broad-spectrum antimicrobial efficacy, highlighting the potential of this class of compounds in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can act as a ligand for specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Binding Interactions : The thiazole ring and urea moiety facilitate strong binding interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Study on HepG2 Cells

In a study assessing the anticancer efficacy of various ureido-substituted thiazole derivatives, it was found that the compound significantly inhibited cell migration and colony formation in HepG2 cells. The mechanism was linked to the inhibition of IGF1R, which plays a crucial role in cancer progression .

Antimicrobial Efficacy

A comprehensive evaluation of synthesized thiazole derivatives showed that those with similar structural features to our compound exhibited potent antibacterial activity against gram-positive bacteria. The most active derivatives were effective against both S. aureus and Enterococcus faecalis, demonstrating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.